4-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-9-5-3-8(4-6-9)12-14-11-10(16-12)2-1-7-13-11/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEWIYQRPWLLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 4 Oxazolo 4,5 B Pyridin 2 Yl Phenol and Its Analogues
Established Reaction Pathways and Precursors for the Oxazolo[4,5-b]pyridine (B1248351) Core
The formation of the oxazolo[4,5-b]pyridine core traditionally relies on the condensation and cyclization of an ortho-functionalized pyridine (B92270) derivative. The most common and established precursor for this synthesis is 2-amino-3-hydroxypyridine (B21099). researchgate.net This molecule contains the necessary vicinal amino and hydroxyl groups poised for cyclization with a suitable one-carbon component, which ultimately forms the oxazole (B20620) ring.
The reaction typically involves the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its derivative, such as an acid chloride or orthoester. clockss.orgresearchgate.net To facilitate the dehydration and cyclization process, condensing agents are often employed. Polyphosphoric acid (PPA) and its milder alternative, polyphosphoric acid trimethylsilyl (B98337) ester (PPSE), are frequently used for this purpose, often requiring high temperatures. clockss.orgresearchgate.net For instance, the reaction of 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of PPSE at elevated temperatures (e.g., 200°C) has been shown to produce the corresponding 2-aryl-oxazolo[4,5-b]pyridine in high yield. clockss.org The cyano group can then be further transformed into other functional groups if needed.
The general pathway can be summarized as the acylation of the amino group of 2-amino-3-hydroxypyridine, followed by an intramolecular cyclodehydration to form the fused oxazole ring. The choice of the carboxylic acid component directly determines the substituent at the 2-position of the oxazolopyridine system. For the synthesis of the title compound, 4-hydroxybenzoic acid or a protected version thereof would be the logical precursor.
Table 1: Established Synthesis of Oxazolo[4,5-b]pyridine Derivatives
| Precursor 1 | Precursor 2 | Condensing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-amino-5-bromo-3-hydroxypyridine | 4-cyanobenzoic acid | PPSE | 200°C | 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine | 93% | clockss.org |
| 2-amino-3-hydroxypyridine | Various Carboxylic Acids | PPA/PPSE | Heating | 2-substituted-oxazolo[4,5-b]pyridines | Moderate to Good | researchgate.netresearchgate.net |
Novel Synthetic Methodologies for 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol Construction
Recent advancements in synthetic chemistry have led to the development of more efficient and milder methods for constructing the oxazolo[4,5-b]pyridine scaffold. These novel methodologies aim to improve yields, reduce reaction times, and enhance substrate scope.
One significant advancement is the use of microwave-assisted synthesis. researchgate.netresearchgate.net The condensation reaction of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave irradiation has been demonstrated as a rapid method for generating libraries of 2-substituted oxazolo[4,5-b]pyridines with moderate to good yields. researchgate.net This approach drastically reduces reaction times from hours to minutes compared to conventional heating.
Another innovative strategy involves a one-pot, phenylboronic acid-NaCN catalyzed reaction for the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines. researchgate.net While this produces an isomer of the target compound, the methodology highlights the move towards milder, catalyzed, one-pot procedures that avoid harsh dehydrating agents like PPA.
Furthermore, the "click chemistry" approach has been utilized to synthesize novel derivatives, such as oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles. nih.gov This demonstrates the application of modern, highly efficient, and modular synthetic strategies to elaborate the core scaffold, which could be adapted for the construction of complex analogues of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol.
Catalytic Approaches in the Synthesis of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol
Catalysis plays a crucial role in both the formation and subsequent functionalization of the oxazolo[4,5-b]pyridine system. The use of catalysts can lead to milder reaction conditions, higher efficiency, and improved selectivity.
In the context of functionalizing the pre-formed scaffold, palladium-catalyzed cross-coupling reactions are particularly prominent. For example, the Heck reaction, utilizing a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like tri-o-tolylphosphine, has been successfully employed to introduce acrylic acid moieties onto the pyridine ring of a bromo-substituted oxazolo[4,5-b]pyridine. clockss.org This demonstrates the power of transition metal catalysis in the late-stage functionalization of the heterocyclic core.
For the core construction, zinc chloride (ZnCl2) and indium triflate (In(OTf)3) have been used as catalysts in the synthesis of related isoxazolo[4,5-b]pyridines via Friedländer condensation, a method which could potentially be adapted. researchgate.net More advanced catalytic systems, such as nano-magnetic metal-organic frameworks (MOFs), have been developed for the synthesis of related fused pyridine systems like pyrazolo[3,4-b]pyridines, showcasing the potential for highly active and recyclable heterogeneous catalysts in this area of heterocyclic chemistry. nih.gov Additionally, amorphous carbon-supported sulfonic acid has been reported as an effective heterogeneous acid catalyst for synthesizing pyrazolo[3,4-b]pyridine scaffolds, offering an alternative to traditional strong acids. nih.gov
Table 2: Catalytic Methods in Synthesis and Functionalization
| Reaction Type | Catalyst | Substrate | Reagent | Product | Reference |
|---|---|---|---|---|---|
| Heck Reaction | Palladium acetate (1%), tri-o-tolylphosphine | 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine | Methyl acrylate | 2-(4-cyanophenyl)-5-(2-methoxycarbonyl-vinyl)-oxazolo[4,5-b]pyridine | clockss.org |
| Core Synthesis | Phenylboronic acid-NaCN | 2-amino-3-hydroxypyridine derivative | - | 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines | researchgate.net |
| Core Synthesis | ZnCl2 or In(OTf)3 | 4-amino-5-benzoylisoxazole-3-carboxamide | Carbonyl compounds | Isoxazolo[4,5-b]pyridines | researchgate.net |
Regioselectivity and Stereochemical Control in Derivatization of the 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol Scaffold
Controlling regioselectivity and stereochemistry is paramount when synthesizing complex derivatives of the 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol scaffold for specific applications.
Regioselectivity is a key consideration during functionalization reactions. Studies on the electrophilic substitution of 2-heteroaryl-substituted oxazolo[4,5-b]pyridines have provided insight into the reactivity of the scaffold. For instance, when 2-(2-furyl) clockss.orgnih.govoxazolo[4,5-b]pyridine was subjected to electrophilic substitution reactions such as nitration or bromination, the electrophile was found to add exclusively to the 5-position of the furan (B31954) ring, leaving the oxazolopyridine core intact. researchgate.net This high degree of regiocontrol is dictated by the electronic properties of the coupled heterocyclic systems. Similarly, quaternization with methyl iodide occurs selectively at the N4 atom of the pyridine ring. researchgate.net Research into the regioselective synthesis of oxobutyloxazolo[4,5-b]pyridin-2-ones further underscores the ability to control the position of substitution on the core structure. researchgate.net
Stereochemical control becomes critical when chiral centers are introduced into the molecule. While the core scaffold of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol is planar, derivatization of the phenol (B47542) or pyridine rings can introduce stereocenters. For example, the synthesis of chiral organocatalysts based on a binaphthylazepine backbone involves the stereoselective insertion of a stereocenter bearing a tetrazole moiety. mdpi.com Although this is a different heterocyclic system, the principles of using chiral auxiliaries, stereoselective reagents, or asymmetric catalysis would be directly applicable to the synthesis of enantiomerically pure derivatives of the oxazolopyridine scaffold, should a chiral side chain be introduced.
Functionalization Strategies for the 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol Core
The oxazolo[4,5-b]pyridine core is amenable to a variety of functionalization strategies, allowing for the synthesis of a diverse range of analogues. Both the pyridine and the 2-phenyl moieties can be modified.
The pyridine ring can be functionalized through several methods. As previously mentioned, palladium-catalyzed reactions like the Heck reaction can be used to introduce carbon-carbon bonds at halogenated positions (e.g., position 5). clockss.org The resulting vinyl group can be subsequently reduced, for instance, via hydrogenation over palladium on carbon, to yield an alkyl chain. clockss.org This two-step process allows for the controlled introduction of saturated side chains.
The nitrogen atom of the pyridine ring can be targeted for quaternization using alkyl halides like methyl iodide. researchgate.net This modification alters the electronic properties and solubility of the molecule.
The 2-phenyl ring, particularly the phenol group of the title compound, offers numerous handles for functionalization. The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. Furthermore, the phenyl ring itself is subject to electrophilic aromatic substitution, although the directing effects of the existing hydroxyl group and the bulky oxazolopyridine substituent would need to be considered to ensure regiocontrol.
Finally, functional groups attached to the scaffold can be interconverted. For example, a cyano group on the phenyl ring can be reduced to a primary amine using catalysts like Raney nickel, which can then be further modified, for instance, through guanylation to introduce a basic moiety. clockss.org
Green Chemistry Principles and Sustainable Synthesis of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol
The application of green chemistry principles to the synthesis of heterocyclic compounds is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency.
A key strategy in the sustainable synthesis of oxazolopyridine analogues is the use of microwave irradiation. researchgate.netmdpi.com Microwave-assisted synthesis often proceeds without a catalyst and can significantly reduce the need for solvents. mdpi.comrsc.org These reactions are characterized by enhanced reaction rates, higher yields, and a reduction in energy consumption compared to conventional heating methods. mdpi.com
The development of solvent- and catalyst-free reaction conditions represents a significant step towards a greener synthetic protocol. For example, the synthesis of hydroxylated trisubstituted pyridines has been achieved under microwave irradiation without any solvent or catalyst, highlighting an environmentally benign approach. rsc.org
Another green chemistry approach is the use of water as a solvent. The synthesis of related heterocyclic systems has been reported in water, which is a non-toxic, non-flammable, and inexpensive solvent. researchgate.net The development of catalytic systems that are effective in aqueous media or are easily recyclable, such as the nano-magnetic MOFs mentioned earlier, also contributes to a more sustainable process by minimizing catalyst waste. nih.gov Furthermore, optimizing reactions to be one-pot, multicomponent processes reduces the number of synthetic steps and purification procedures, thereby minimizing waste generation. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques for 4 Oxazolo 4,5 B Pyridin 2 Yl Phenol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules in solution. For 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, both ¹H and ¹³C NMR would provide atom-by-atom connectivity and chemical environment information.
In a typical ¹H NMR spectrum, the aromatic protons of the phenol (B47542) and pyridinyl rings would appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic currents. The specific coupling patterns (e.g., doublet, triplet, doublet of doublets) and coupling constants (J-values) would reveal the substitution pattern and the ortho, meta, and para relationships between adjacent protons. The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The carbon atoms of the oxazole (B20620), pyridine (B92270), and phenol rings would resonate at distinct chemical shifts, providing a complete carbon skeleton of the molecule. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic structure of the target compound. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign the proton and carbon signals by identifying their correlations.
Table 1: Predicted ¹H NMR Spectral Data for 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | Variable (broad s) | s |
Table 2: Predicted ¹³C NMR Spectral Data for 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=N (Oxazole) | 150 - 165 |
| Aromatic C-O | 150 - 160 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and torsional angles of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, revealing its preferred conformation in the solid state.
Furthermore, the crystallographic data would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. The phenolic hydroxyl group is a potent hydrogen bond donor, and the nitrogen atoms in the pyridine and oxazole rings can act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility. The packing of the molecules in the crystal lattice would also be determined, which can influence the material's bulk properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
For 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The C=N stretching of the oxazole ring would likely appear around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol and the oxazole ether linkage would also give rise to characteristic bands.
Table 3: Expected Vibrational Frequencies for 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Phenolic O-H stretch | 3200-3600 | FT-IR |
| Aromatic C-H stretch | >3000 | FT-IR, Raman |
| C=N stretch (Oxazole) | 1600-1650 | FT-IR, Raman |
| Aromatic C=C stretch | 1400-1600 | FT-IR, Raman |
Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, allowing for the confirmation of its elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to piece together the molecular structure and confirm the connectivity of the different ring systems. The fragmentation pattern would provide a unique fingerprint for the compound, useful for its identification in complex mixtures.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Related Derivatives (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The parent compound, 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter in a substituent, these techniques would be essential for determining their absolute configuration and studying their stereochemical properties.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties.
The UV-Vis absorption spectrum of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol would be expected to show absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the solvent polarity.
Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The fluorescence emission spectrum would provide information about the excited state properties of the molecule. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield would be important parameters to characterize its potential as a fluorophore. Solvatochromism studies, where the spectra are recorded in solvents of varying polarity, could reveal changes in the dipole moment of the molecule upon electronic excitation.
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
Theoretical and Computational Investigations of 4 Oxazolo 4,5 B Pyridin 2 Yl Phenol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure, stability, and reactivity of the 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol scaffold. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Detailed DFT studies on related 2-(substituted)oxazolo[4,5-b]pyridine derivatives provide a framework for understanding the title compound. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For the oxazolo[4,5-b]pyridine (B1248351) core, substituents on the 2-position phenyl ring significantly influence these frontier orbitals.
Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution on the molecule's surface. These maps reveal electron-rich regions (negative potential), typically associated with heteroatoms like nitrogen and oxygen, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) indicate sites prone to nucleophilic attack. Quantum chemical studies on similar 2-pyridyl-azolo[4,5-b]pyridines have been used to analyze proton affinities and rotational energy barriers, providing quantitative measures of stability and conformational preferences. acs.org Such analyses for 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol would identify the most likely sites for protonation and predict the energy required for rotation around the single bond connecting the phenol (B47542) and oxazolopyridine rings.
Table 1: Representative Electronic Properties Calculated via DFT for Oxazolopyridine Scaffolds Note: The following data is illustrative of typical DFT calculation outputs for this class of compounds and not specific experimental values for the title compound.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 eV | Electron-donating ability |
| LUMO Energy | -2.0 to -1.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Chemical reactivity, kinetic stability |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol
While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes and interactions with the surrounding environment, such as a solvent. bohrium.com
For 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, a key area of conformational flexibility is the torsion angle between the planar oxazolo[4,5-b]pyridine system and the phenol ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.
Furthermore, performing MD simulations in an explicit solvent like water or DMSO allows for a detailed investigation of solute-solvent interactions. aip.org These simulations can quantify the number and lifetime of hydrogen bonds between the phenolic hydroxyl group and solvent molecules, as well as interactions between the solvent and the nitrogen atoms of the pyridine (B92270) and oxazole (B20620) rings. This information is crucial for understanding the molecule's solubility and how its conformation might change in different media, which in turn affects its chemical and biological properties. aip.org
Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Maxima, IR Frequencies) using Computational Methods
Computational methods are widely used to predict various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). For related heterocyclic systems, studies have shown a strong linear correlation between theoretically calculated and experimentally measured chemical shifts. mdpi.com
IR Frequencies: Theoretical vibrational spectra can be computed from the second derivatives of the energy with respect to atomic displacements. DFT calculations can predict the frequencies and intensities of IR-active vibrational modes, such as C=N stretching, C-O-C vibrations in the oxazole ring, and O-H stretching of the phenol group. Calculated frequencies are often systematically overestimated and scaled by an empirical factor to improve agreement with experimental data. mdpi.com
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excited states and predicting UV-Vis absorption spectra. researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands (λmax). These calculations can explain the influence of substituents on the color and photophysical properties of the molecule. researchgate.net
Table 2: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for a Related Heterocycle Note: This table demonstrates the typical accuracy of computational predictions for similar structures as reported in the literature. mdpi.com
| Spectroscopic Data | Method | Correlation Coefficient (R²) vs. Experimental |
|---|---|---|
| ¹³C NMR Chemical Shifts | DFT (B3LYP) | > 0.999 |
| ¹H NMR Chemical Shifts | DFT (B3LYP) | > 0.995 |
Reaction Mechanism Elucidation via Transition State Calculations for Synthesis and Transformation of the Compound
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by locating and characterizing the structures of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.
The synthesis of the oxazolo[4,5-b]pyridine core typically involves the condensation of a 2-amino-3-hydroxypyridine (B21099) with a carboxylic acid or its derivative. While specific TS calculations for this exact reaction are not widely published, the methodology is well-established. Computational chemists can model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable mechanism (e.g., concerted versus stepwise).
Moreover, computational studies have been applied to understand the reactivity of the oxazolo[4,5-b]pyridine scaffold in subsequent reactions, such as palladium-catalyzed C-H functionalization. nih.gov For these reactions, DFT calculations can help rationalize the observed regioselectivity by comparing the activation energies of transition states leading to different products. For example, studies on related heterocycles have used computations to propose a concerted proton abstraction mechanism operating via a four-membered transition state. nih.gov Such insights are critical for optimizing reaction conditions and designing new synthetic routes.
In Silico Screening and Ligand-Based Design Methodologies Applied to 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol Scaffolds for Academic Target Prediction
The oxazolo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in molecules with diverse biological activities. mdpi.com The 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol framework is therefore an excellent candidate for in silico screening and ligand-based design to identify potential protein targets.
Molecular Docking: This is a primary computational technique used to predict how a molecule (ligand) binds to the active site of a protein (receptor). Virtual screening campaigns often involve docking a library of compounds, including derivatives of the title scaffold, into the binding sites of various proteins of academic or therapeutic interest. For instance, derivatives of the closely related oxazolo[5,4-b]pyridine (B1602731) have been evaluated via docking against Prostaglandin synthase-2 (COX-2), an enzyme involved in inflammation. buketov.edu.kz The results of docking are a predicted binding pose and a scoring function that estimates the binding affinity, helping to prioritize compounds for experimental testing. buketov.edu.kz
Ligand-Based Design: When a 3D structure of a target protein is unknown, ligand-based methods can be used. If a set of molecules containing the oxazolo[4,5-b]pyridine scaffold is known to have a particular biological activity, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. The 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol molecule itself presents key features: a hydrogen bond-donating phenol group, hydrogen bond-accepting nitrogen atoms, and a rigid, planar aromatic system. This pharmacophore model can then be used to search large databases for other, structurally diverse molecules that might have the same biological activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Oxazolo 4,5 B Pyridin 2 Yl Phenol Derivatives
Systematic Modifications and their Impact on Targeted In Vitro Biological Interactions
Systematic structural modifications of the 4-{oxazolo[4,5-b]pyridin-2-yl}phenol scaffold have led to the discovery of potent modulators for various biological targets. SAR studies have been crucial in optimizing the potency and selectivity of these derivatives.
As SIRT1 Activators: Initial research identified the oxazolo[4,5-b]pyridine (B1248351) core as a novel scaffold for activators of SIRT1, an NAD+-dependent protein deacetylase with therapeutic potential in metabolic diseases. nih.govresearchgate.net Structure-activity relationship studies revealed several key determinants for activity. Modifications on the phenol (B47542) ring and the pyridine (B92270) ring system were explored to enhance potency. For instance, the position and nature of substituents on the phenyl ring significantly impact SIRT1 activation.
| Compound ID | R1 (Pyridine Ring) | R2 (Phenol Ring) | SIRT1 Activation (EC1.5) |
| 1 | H | H | > 25 µM |
| 2 | H | 3-F | 10 µM |
| 3 | H | 4-CONH2 | 1.2 µM |
| 4 | 6-Cl | 4-CONH2 | 0.4 µM |
This table presents hypothetical data based on trends described in the literature for illustrative purposes.
As Trypanocidal Agents: Derivatives of the related 3-(oxazolo[4,5-b]pyridin-2-yl)anilide class have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov A high-throughput screening campaign followed by chemical optimization revealed sharp SAR. The most potent compound in this series demonstrated an IC₅₀ of 91 nM against the human pathogenic strain T.b. rhodesiense and showed over 700-fold selectivity against a mammalian cell line. nih.gov The anilide portion of the molecule was found to be a critical site for modification to improve activity and physicochemical properties.
As Anticancer Agents: The oxazolo[4,5-b]pyridine framework has also been explored for its anticancer potential. Certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated as inhibitors of human DNA topoisomerase IIα (hTopo IIα), a key enzyme in cancer proliferation. nih.gov Two compounds, 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, were identified as potent inhibitors with an IC₅₀ value of 2 µM, which was more active than the reference drug etoposide. nih.gov Other studies have incorporated aryl isoxazole (B147169) moieties, yielding derivatives with good activity against various cancer cell lines. researchgate.net
As Anti-inflammatory and Antibacterial Agents: The versatility of the scaffold is further demonstrated by its application in developing anti-inflammatory and antibacterial agents. nih.govresearchgate.net Some 2-(substituted phenyl)oxazolo[4,5-b]pyridines exhibit anti-inflammatory and analgesic activity comparable to established drugs like phenylbutazone (B1037) or indomethacin, but without the associated gastrointestinal irritation. nih.gov Additionally, other derivatives have shown promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Influence of Substituents on Electronic and Steric Profiles of the 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol Core
The electronic and steric profiles of the 4-{oxazolo[4,5-b]pyridin-2-yl}phenol core can be finely tuned by introducing various substituents, which in turn dictates the molecule's reactivity, photophysical properties, and biological interactions.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the bicyclic ring system or the pendant phenol ring significantly alters the electron density distribution across the molecule. researchgate.net Time-dependent density functional theory (TD-DFT) studies on oxazolo[4,5-b]pyridine derivatives have shown that substituents can remarkably change their spectral properties and increase the dipole moments in the first excited state. researchgate.net This phenomenon, known as excited-state intramolecular charge transfer (ICT), is highly dependent on the nature and position of the substituent. For example, an EDG on the phenol ring and an EWG on the pyridine ring would enhance the ICT character, leading to changes in absorption and fluorescence spectra. researchgate.net
The reactivity of the heterocyclic system is also sensitive to these electronic effects. For instance, in the related isoxazolo[4,3-b]pyridine (B63319) series, the presence of a strong EWG like a nitro group at position 6 renders the pyridine ring "superelectrophilic." nih.gov This high electrophilicity allows the molecule to readily undergo nucleophilic addition reactions with weak C-nucleophiles even in the absence of a base and to participate in [4+2]-cycloaddition reactions. nih.gov This demonstrates how substituents can fundamentally alter the chemical behavior of the core structure.
Steric factors, or the spatial arrangement of atoms, also play a critical role. Bulky substituents can influence the planarity of the molecule, which may affect its ability to intercalate with DNA or fit into the active site of a target protein. Steric hindrance can also direct the regioselectivity of chemical reactions, favoring substitution at less hindered positions.
Conformational Effects on Molecular Recognition and Binding Affinity in Pre-clinical Models
Computational methods like molecular docking and molecular dynamics (MD) simulations are frequently used to predict and analyze the binding modes of these derivatives. For example, docking studies of oxazolo[5,4-d]pyrimidine (B1261902) derivatives targeting vascular endothelial growth factor receptor-2 (VEGFR-2) were performed to assess their binding to the active site. mdpi.com Similarly, molecular docking and MD simulations were employed to understand the mechanism of action for 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives that inhibit hTopo IIα. nih.gov These studies help visualize how the ligand fits within the binding pocket and identify key amino acid residues involved in the interaction.
An accurate understanding of the conformational behavior of these molecules is a prerequisite for comprehending their interaction with a target receptor. mdpi.com The conformational landscape of a ligand is dependent on its environment, and a combination of experimental techniques (e.g., NMR) and theoretical calculations can provide a comprehensive picture of its structural features and flexibility, which are decisive factors in bioactivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.
For scaffolds related to oxazolo[4,5-b]pyridine, QSAR models have been successfully developed. In a study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives with antioxidant activity, QSAR models were generated using genetic algorithms and multiple linear regression analysis. dmed.org.ua These models used a combination of 2D and 3D molecular descriptors to predict the ability of the compounds to scavenge free radicals. The statistical robustness of these models was confirmed through internal and external validation methods, such as leave-one-out cross-validation (Q²LOO), which ensures the model's predictive power. dmed.org.ua
A typical QSAR study involves the following steps:
Data Set Preparation: A series of compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is collected.
Descriptor Calculation: A large number of molecular descriptors, which quantify various aspects of the chemical structure (e.g., electronic, steric, hydrophobic, topological), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govjchemlett.com
Model Validation: The model's predictive ability is rigorously tested using both internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new compounds. dmed.org.ua
These models provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity, thereby streamlining the drug discovery process.
Structure-Property Relationships Governing Advanced Material Science Applications of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol Derivatives
Beyond their therapeutic applications, oxazolo[4,5-b]pyridine derivatives possess photophysical properties that make them suitable for use in advanced materials. The rigid, conjugated system of the core structure is a foundation for creating fluorescent dyes, probes, and other functional organic materials.
The Structure-Property Relationship (SPR) in this context focuses on how chemical modifications affect properties like absorption and emission wavelengths, quantum yield, and photostability. As discussed previously, the introduction of EDGs and EWGs can induce intramolecular charge transfer (ICT), which often leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission and an increase in the Stokes shift (the difference between the absorption and emission maxima). researchgate.net This tunability is highly desirable for creating materials with specific optical properties.
For example, a fluorescent probe based on an oxazole-pyridine and coumarin (B35378) scaffold was developed for cell membrane imaging. researchgate.net This probe exhibited long-wavelength emission (665–739 nm), a large Stokes shift (150–219 nm), and high photostability, all of which are critical properties for biological imaging applications. researchgate.net The relationship between the specific arrangement of donor and acceptor groups within the conjugated system and these desirable optical properties is a key focus of SPR studies in this area. These investigations guide the rational design of new molecules for applications in fields like organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
In Vitro Biological Target Identification and Mechanistic Studies of 4 Oxazolo 4,5 B Pyridin 2 Yl Phenol
High-Throughput Screening (HTS) Methodologies for Novel Biological Activities in Cell-Free and Cell-Based Systems
High-Throughput Screening (HTS) serves as a foundational strategy in drug discovery to rapidly assess large libraries of chemical compounds for specific biological activities. For a compound like 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, HTS can be deployed in both cell-free and cell-based formats to uncover novel therapeutic potentials.
Cell-Free HTS: These assays utilize isolated biological components, such as purified enzymes or receptors, to identify direct molecular interactions. For instance, a colorimetric assay could be designed to monitor the activity of a specific sulfotransferase, where a change in absorbance indicates enzyme inhibition or activation by the test compound. nih.gov This approach is advantageous for identifying direct binders and eliminating the complexities of cellular systems. The discovery of oxazolo[4,5-b]pyridine (B1248351) analogs as activators of the SIRT1 enzyme likely involved such cell-free screening platforms, which measure enzymatic activity in the presence of the compound library. nih.gov
Cell-Based HTS: These assays use living cells to screen for compounds that modulate a specific cellular pathway or phenotype, such as cell viability, apoptosis, or the expression of a reporter gene. Phenotypic screening, a type of cell-based HTS, is particularly powerful for identifying compounds with novel mechanisms of action without prior knowledge of the molecular target. nih.gov Derivatives of the broader oxazolopyridine class have demonstrated cytotoxic activity against various human cancer cell lines, an initial finding that could be derived from cell viability-based HTS campaigns. ontosight.ai Modern HTS platforms can incorporate automated mass spectrometry, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), to achieve ultrafast synthesis and screening of compound analogs, enabling rapid diversification and activity profiling. nih.gov
Enzyme Inhibition and Activation Kinetics in Defined Biochemical Assays
Once a biological activity is identified through HTS, defined biochemical assays are employed to quantify the compound's effect on a specific enzyme and to understand the kinetics of the interaction. The oxazolo[4,5-b]pyridine scaffold has been associated with the modulation of several key enzymes.
SIRT1 Activation: A series of oxazolo[4,5-b]pyridines were identified as novel small molecule activators of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase. nih.gov These compounds were found to be structurally distinct from and more potent than resveratrol, a known SIRT1 activator. nih.gov Further studies could characterize the kinetics of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, determining its EC50 (half-maximal effective concentration) for SIRT1 activation and elucidating its mechanism of activation (e.g., allosteric modulation).
GSK-3β Inhibition: In a notable study, a series of 1,2,3-triazoles based on the oxazolo[4,5-b]pyridine-2-one core were synthesized and evaluated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Several of these compounds displayed potent inhibitory activity. For example, compound 4g from the series exhibited a half-maximal inhibitory concentration (IC50) of 0.19 µM. nih.gov Kinetic studies for such inhibitors would typically involve determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring reaction rates at varying concentrations of both the substrate and the inhibitor.
Other Enzymatic Targets: The broader class of isoxazolo[4,5-b]pyridines, a related scaffold, has been found to inhibit cytochrome P450 CYP17, an enzyme involved in androgen biosynthesis. researchgate.net Thiazolo[4,5-b]pyridines, another related structure, have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes. nih.gov These findings suggest that 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol should be profiled against a panel of relevant enzymes to establish its specific activity and selectivity.
| Compound Class | Enzyme Target | Observed Effect | Potency (Example) | Reference |
|---|---|---|---|---|
| Oxazolo[4,5-b]pyridines | Sirtuin 1 (SIRT1) | Activation | More potent than resveratrol | nih.gov |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition | IC50 = 0.19 µM (Compound 4g) | nih.gov |
| Isoxazolo[4,5-b]pyridines | Cytochrome P450 CYP17 | Inhibition | Not specified | researchgate.net |
Receptor Binding Assays and Selectivity Profiling (Non-clinical context)
To understand the full pharmacological profile of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, it is essential to determine its binding affinity for various physiological receptors and assess its selectivity. This is crucial for predicting potential therapeutic effects and identifying possible off-target interactions.
Receptor binding assays are typically conducted using cell membranes expressing a specific receptor or with purified receptor proteins. The assay measures the displacement of a radiolabeled or fluorescently tagged ligand known to bind to the receptor by the test compound. The result is usually expressed as an IC50 or a Ki (inhibition constant), which indicates the compound's binding affinity.
While specific receptor binding data for 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol is not prominently available, studies on related heterocyclic structures provide a framework. For example, a series of oxazolo[3,4-a]pyrazine derivatives were evaluated for their binding affinity to the Neuropeptide S receptor (NPSR), a G protein-coupled receptor (GPCR), leading to the discovery of potent antagonists. nih.gov
In a comprehensive preclinical assessment, 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol would be subjected to selectivity profiling against a broad panel of targets, including:
G protein-coupled receptors (GPCRs)
Ion channels
Kinases
Nuclear receptors
Transporters
Cellular Pathway Modulation in Model Systems (e.g., cell lines, organoids)
Following the identification of molecular targets, studies in cellular models are performed to confirm that the compound engages its target in a biological context and to observe the downstream consequences.
Anti-inflammatory Pathways: The inhibition of GSK-3β by oxazolo[4,5-b]pyridine derivatives was directly linked to anti-inflammatory effects. nih.gov In cellular assays using lipopolysaccharide (LPS)-stimulated models, potent compounds from this class significantly inhibited the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This demonstrates a clear modulation of the inflammatory signaling cascade downstream of GSK-3β.
Cancer Cell Viability and Apoptosis: Various derivatives of the oxazolopyridine scaffold have shown cytotoxic effects against a range of human cancer cell lines. reading.ac.uknih.gov These studies establish the compound's ability to modulate pathways essential for cell survival and proliferation. For instance, an in silico analysis of novel oxazolo[5,4-d]pyrimidines suggested inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Subsequent in vitro testing confirmed the cytotoxic potential of these compounds against colon (HT29, LoVo), lung (A549), and breast (MCF7) cancer cell lines. nih.gov Further mechanistic studies could use techniques like Annexin-V/PI staining to confirm if the observed cytotoxicity is due to the induction of apoptosis. mdpi.com
| Compound Class | Cell Line | Observed Effect | Potency (IC50/CC50) | Reference |
|---|---|---|---|---|
| Triazolotriazines (related heterocycle) | HepG2 (Liver Cancer) | Cytotoxicity | 3.06 µM | reading.ac.uk |
| Triazolotriazines (related heterocycle) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 11.35 µM | reading.ac.uk |
| Oxazolo[5,4-d]pyrimidines | HT29 (Colon Cancer) | Cytotoxicity | 58.4 µM | nih.gov |
| Oxazolo[5,4-d]pyrimidines | A549 (Lung Cancer) | Cytotoxicity | >200 µM | nih.gov |
Elucidation of Molecular Mechanisms of Action at the Pre-clinical Level
Elucidating the molecular mechanism of action involves integrating data from biochemical, binding, and cellular assays to construct a coherent model of how a compound produces its biological effects.
For 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, based on the activities of its structural analogs, several potential mechanisms can be proposed and investigated:
Mechanism as an Anti-inflammatory Agent: If the compound is found to be a GSK-3β inhibitor, its mechanism would involve the suppression of the NF-κB signaling pathway. GSK-3β inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6. nih.gov
Mechanism as a Metabolic Modulator: If the compound activates SIRT1, its mechanism would relate to the deacetylation of key transcription factors and enzymes involved in metabolism. This could lead to enhanced mitochondrial function, improved glucose homeostasis, and protection against metabolic stress. nih.govresearchgate.net
Mechanism as an Anticancer Agent: The anticancer activity could stem from multiple mechanisms. If it targets a specific kinase like VEGFR-2, it would inhibit angiogenesis and tumor growth. nih.gov Alternatively, it could induce apoptosis by modulating key proteins in the apoptotic cascade (e.g., Bcl-2 family proteins, caspases) or by causing DNA damage.
Target Deconvolution Strategies and Proteomic Approaches to Identify Interacting Biomolecules
When a compound is discovered through phenotypic screening, its molecular target(s) are often unknown. Target deconvolution is the process of identifying these targets, which is essential for understanding the mechanism of action and for further drug development. nih.gov Modern proteomics-based methods offer powerful, unbiased approaches for target identification.
Chemical Proteomics: This approach uses the small molecule as a "bait" to capture its interacting proteins from a cell lysate. nih.gov This often involves synthesizing a derivative of the compound (e.g., 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol) that is tagged with a reactive group or an affinity handle (like biotin). The tagged compound is incubated with cell lysate, and the compound-protein complexes are isolated and identified using mass spectrometry. nih.govnih.gov
Thermal Proteome Profiling (TPP): TPP is a powerful technique that can identify compound targets in living cells without requiring chemical modification of the compound. nih.gov The method is based on the principle that when a protein binds to a ligand, its thermal stability increases. In a TPP experiment, cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins are identified as those that show a significant shift in their melting temperature upon compound treatment. nih.gov
Matrix-Augmented Pooling Strategy (MAPS): To increase the throughput of target deconvolution, strategies like MAPS have been developed. This method involves mixing multiple drugs into samples in an optimized manner, allowing for the simultaneous delineation of targets for each drug through mathematical processing, thereby increasing experimental throughput significantly. nih.gov
Advanced Reaction Mechanisms and Kinetics of 4 Oxazolo 4,5 B Pyridin 2 Yl Phenol Involved Reactions
Detailed Mechanistic Pathways of Formation, Degradation, or Transformation
Formation Pathway
The most prevalent method for synthesizing 4-{ researchgate.netias.ac.inOxazolo[4,5-b]pyridin-2-yl}phenol is through the condensation reaction of 2-amino-3-hydroxypyridine (B21099) with 4-hydroxybenzoic acid. This reaction is typically facilitated by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE), upon heating. clockss.org
The mechanistic pathway for this acid-catalyzed cyclocondensation proceeds through several key steps:
Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of 4-hydroxybenzoic acid by the acid catalyst (e.g., PPA). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The amino group of 2-amino-3-hydroxypyridine acts as a nucleophile, attacking the activated carbonyl carbon of 4-hydroxybenzoic acid. This forms a tetrahedral intermediate.
Amide Formation: The tetrahedral intermediate eliminates a molecule of water to form an N-(3-hydroxypyridin-2-yl)-4-hydroxybenzamide intermediate.
Intramolecular Cyclization: Under acidic conditions, the hydroxyl group on the pyridine (B92270) ring is protonated, followed by a nucleophilic attack from the oxygen of the amide carbonyl group onto the carbon bearing the hydroxyl group. Alternatively, the amide oxygen can attack the adjacent pyridine carbon (C3), followed by dehydration. The most accepted pathway involves the formation of an oxazoline-like intermediate which then aromatizes.
Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclized intermediate, leading to the formation of the stable, aromatic oxazole (B20620) ring of the final product, 4-{ researchgate.netias.ac.inOxazolo[4,5-b]pyridin-2-yl}phenol.
Degradation and Transformation Pathways
The oxazolo[4,5-b]pyridine (B1248351) core, while aromatic, is susceptible to degradation under specific conditions.
Thermal Degradation: Studies on analogous heterocyclic compounds, such as oxadiazoles, suggest that thermal pyrolysis can lead to ring fragmentation. dtic.mil For the target compound, this could result in the formation of nitriles (from the pyridine and oxazole nitrogen) and phenolic isocyanates. dtic.mil The thermal stability of related heterocyclic structures has been shown to be above 250 °C, with decomposition occurring in a single stage in an inert atmosphere and in two stages under oxidizing conditions. mdpi.com
Ozonolysis: The oxazole ring can react with ozone, leading to cleavage of the C=C double bond within the ring. This Criegee-type reaction mechanism results in ring-opening and the formation of various oxygenated products. nih.gov
Diels-Alder Reactions: The oxazole ring can function as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This transformation can be a synthetic route to substituted pyridine derivatives, where the initial cycloadduct undergoes a retro-Diels-Alder reaction to expel a stable molecule and form the new aromatic ring. wikipedia.orgclockss.org
Kinetic Studies and Determination of Rate Laws for Reactions Involving 4-{researchgate.netias.ac.inOxazolo[4,5-b]pyridin-2-yl}phenol
The rate law for the formation reaction can be expressed as: Rate = k [2-amino-3-hydroxypyridine]x [4-hydroxybenzoic acid]y [Catalyst]z
Where:
k is the rate constant.
x, y, and z are the reaction orders with respect to each species, which must be determined experimentally.
The method of initial rates can be employed to determine the reaction orders (x, y, and z). This involves systematically varying the initial concentration of one reactant while keeping the others constant and measuring the initial reaction rate.
Hypothetical Experimental Data for Rate Law Determination
| Experiment | [2-amino-3-hydroxypyridine] (mol/L) | [4-hydroxybenzoic acid] (mol/L) | [PPA] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.05 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 0.05 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 0.05 | 3.0 x 10⁻⁵ |
From this hypothetical data:
Comparing experiments 1 and 2, doubling the concentration of 2-amino-3-hydroxypyridine doubles the rate, indicating the reaction is first order with respect to this reactant (x=1).
Comparing experiments 1 and 3, doubling the concentration of 4-hydroxybenzoic acid doubles the rate, suggesting the reaction is also first order with respect to this reactant (y=1).
Comparing experiments 1 and 4, doubling the catalyst concentration quadruples the rate, suggesting the reaction is second order with respect to the catalyst (z=2).
Catalysis and Inhibition Phenomena in Reactions of the Compound
Catalysis
The synthesis of 4-{ researchgate.netias.ac.inOxazolo[4,5-b]pyridin-2-yl}phenol is heavily reliant on catalysis.
Acid Catalysis: As detailed in the formation mechanism (Section 7.1), strong acids like PPA or silica-supported perchloric acid are crucial catalysts. researchgate.netclockss.org They serve two primary functions: activating the carboxylic acid toward nucleophilic attack and facilitating the multiple dehydration steps required for cyclization and aromatization. The catalyst protonates carbonyl and hydroxyl groups, converting them into better leaving groups (water).
Organocatalysis: In related syntheses of benzothiazoles, L-proline has been used as an effective catalyst for the condensation of 2-aminothiophenol (B119425) with carboxylic acids, often under microwave irradiation. researchgate.nettku.edu.tw This suggests that similar organocatalytic methods could be developed for the synthesis of the target oxazolopyridine.
Inhibition Phenomena
While 4-{ researchgate.netias.ac.inOxazolo[4,5-b]pyridin-2-yl}phenol itself has not been extensively studied as an enzyme inhibitor, the broader class of oxazolo[4,5-b]pyridines and isosteric thiazolo[4,5-b]pyridines are known for their biological activities, which arise from inhibiting specific enzymes.
Potential Cyclooxygenase (COX) Inhibition: Many anti-inflammatory agents function by inhibiting COX enzymes. Given that 2-phenyloxazolo[4,5-b]pyridines have shown anti-inflammatory activity, it is plausible they interact with the COX pathway. nih.gov However, some studies on related structures found no significant COX inhibition, indicating that the mechanism of action may vary. vulcanchem.com In silico docking studies of the analogous thiazolo[4,5-b]pyridine (B1357651) scaffold have shown potential binding to the active sites of COX-1 and COX-2. dmed.org.ua
Acyl-ACP Thioesterase Inhibition: Thiazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of acyl-ACP thioesterase, an enzyme involved in fatty acid biosynthesis. beilstein-journals.org This highlights the potential for the oxazolo[4,5-b]pyridine core to serve as a scaffold for developing inhibitors for various enzymatic targets.
Solvent Effects on Reaction Dynamics and Thermodynamics
The choice of solvent can significantly impact the reaction rate, yield, and even the reaction pathway. For the multi-step formation of 4-{ researchgate.netias.ac.inOxazolo[4,5-b]pyridin-2-yl}phenol, the solvent's properties play a critical role.
Polarity and Protic/Aprotic Nature: The condensation reaction to form the intermediate amide and the subsequent cyclization involve the formation of charged intermediates and transition states (e.g., protonated carbonyls). Polar solvents are generally preferred as they can stabilize these charged species, lowering the activation energy and increasing the reaction rate. High-boiling polar aprotic solvents like dimethylformamide (DMF) or protic solvents that can participate in proton transfer are often used in similar heterocyclic syntheses.
Thermodynamic Considerations: The solvent can influence the position of equilibria in the reaction. For the dehydration steps, a solvent that effectively solvates water can help drive the reaction forward according to Le Châtelier's principle. In some cases, the reaction is performed under solvent-free conditions using a catalyst like PPA which also acts as the reaction medium. clockss.org
Solvent-Dependent Selectivity: In reactions involving modifications to the oxazole ring, solvent choice can dictate regioselectivity. For instance, palladium-catalyzed C-H arylation of oxazoles shows a preference for the C-5 position in polar solvents, while arylation at the C-2 position is favored in nonpolar solvents. organic-chemistry.org This demonstrates the profound control that solvent can exert over reaction outcomes.
Table of Solvent Properties and Potential Impact
| Solvent | Dielectric Constant (ε) | Type | Potential Effect on Formation Reaction |
|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Good for stabilizing charged intermediates; high boiling point allows for elevated reaction temperatures. |
| Acetic Acid | 6.2 | Polar Protic | Can act as both a solvent and a co-catalyst by participating in proton transfer. |
| Toluene | 2.4 | Nonpolar | Less effective at stabilizing polar intermediates; may be used with a Dean-Stark trap to remove water. |
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.inwikipedia.org While no specific studies have been reported for 4-{ researchgate.netias.ac.inOxazolo[4,5-b]pyridin-2-yl}phenol, the methodology is directly applicable.
Probing the Formation Mechanism: To confirm the source of the oxygen atom in the oxazole ring and the mechanism of dehydration, a labeling experiment could be designed:
18O-Labeling: The synthesis could be performed using 4-hydroxybenzoic acid labeled with the heavy oxygen isotope (18O) at the carbonyl position (C=18O). After the reaction, the product and the water byproduct would be analyzed by mass spectrometry.
Expected Outcome: If the mechanism proceeds as described in Section 7.1, the 18O label would be incorporated into the oxazole ring of the final product. The water molecules eliminated would contain only the unlabeled 16O from the carboxylic acid's hydroxyl group and the pyridine's hydroxyl group. This would definitively prove that the amide carbonyl oxygen is retained during cyclization.
15N-Labeling: Using 2-amino-3-hydroxypyridine with its amino group labeled with 15N would confirm that this nitrogen atom is the one incorporated into the oxazole ring. This can be verified using 15N NMR spectroscopy or mass spectrometry.
Probing Degradation Mechanisms: Isotopic labeling can also be used to understand fragmentation patterns in thermal or photochemical degradation. By labeling a specific carbon atom (e.g., with 13C) in the pyridine or phenol (B47542) ring, its position in the resulting degradation products can be traced, providing a detailed map of the bond-cleavage events. nih.gov
Applications of 4 Oxazolo 4,5 B Pyridin 2 Yl Phenol As a Research Probe and Chemical Scaffold
Utilization as Fluorescent Probes for In Vitro Biological or Chemical Sensing Applications
The oxazolo[4,5-b]pyridine (B1248351) core is an inherently fluorescent scaffold, making its derivatives, including 4-{ researchgate.netnih.govOxazolo[4,5-b]pyridin-2-yl}phenol, attractive candidates for the development of fluorescent probes. The fluorescence behavior of this family of dyes is sensitive to the electronic nature of substituents on the core structure. researchgate.net The introduction of electron-donating groups, such as the hydroxyl group of the phenol (B47542) moiety, or electron-withdrawing groups can significantly alter the photophysical properties of the molecule. researchgate.net
Research on related oxazolopyridine derivatives has shown that their fluorescence has a strong charge-transfer character. researchgate.net This property is crucial for sensing applications, as interactions with analytes or changes in the microenvironment (e.g., polarity, pH) can modulate the charge-transfer process and, consequently, the fluorescence emission intensity and wavelength. The phenolic hydroxyl group in 4-{ researchgate.netnih.govOxazolo[4,5-b]pyridin-2-yl}phenol is expected to render the molecule's fluorescence sensitive to pH, as deprotonation of the phenol would alter the electronic distribution within the molecule. This principle has been demonstrated in other heterocyclic probes, which exhibit colorimetric and fluorescent responses to pH changes, allowing for real-time monitoring in biological or chemical systems. nih.govnih.gov
Table 1: Photophysical Properties of Substituted Oxazolo[4,5-b]pyridine Derivatives in Acetonitrile
| Compound | Substituent at 2-position | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) |
| P1 | Phenyl | 334 | 373 | 0.70 |
| P2 | 4-N,N-diethylaminophenyl | 388 | 450 | 0.82 |
| P3 | 4-Nitrophenyl | 358 | 425 | 0.02 |
| Data synthesized from studies on analogous compounds to illustrate substituent effects. Source: researchgate.net |
Development as Chemical Tools for Target Validation Studies in Molecular Biology
In molecular biology and drug discovery, chemical tools are indispensable for validating the function of biological targets, such as enzymes or receptors. The 4-{ researchgate.netnih.govOxazolo[4,5-b]pyridin-2-yl}phenol scaffold can be systematically modified to generate a library of related compounds. This library can then be screened for activity against specific biological targets. For instance, related fused pyridine (B92270) heterocyclic systems, such as thiazolo[5,4-b]pyridines, have been successfully developed as potent and selective inhibitors of phosphoinositide 3-kinases (PI3K), a family of enzymes implicated in cancer and other diseases. nih.gov
The development process involves creating analogues of the parent compound and evaluating their structure-activity relationship (SAR). The phenol group on 4-{ researchgate.netnih.govOxazolo[4,5-b]pyridin-2-yl}phenol provides a convenient point for chemical modification, allowing researchers to explore how changes in the molecule's size, shape, and electronic properties affect its binding affinity and selectivity for a target protein. By identifying derivatives that potently and selectively modulate the target's activity, researchers can confirm the target's role in a specific biological pathway or disease state.
Table 2: Example of Structure-Activity Relationship for Thiazolo[5,4-b]pyridine Kinase Inhibitors
| Compound ID | Modification on Scaffold | Target | Inhibitory Concentration (IC₅₀) |
| 19a | 2,4-Difluoro-N-(2-methoxy...)benzenesulfonamide | PI3Kα | 0.023 µM |
| 19b | 2-Chloro-4-fluoro-N-(2-methoxy...)benzenesulfonamide | PI3Kα | 0.031 µM |
| 19c | 4-Fluoro-N-(2-methoxy...)benzenesulfonamide | PI3Kα | 0.045 µM |
| This table demonstrates how systematic modification of a related pyridine-based scaffold influences biological activity, a key principle in developing chemical tools for target validation. Source: nih.gov |
Integration into Supramolecular Assemblies and Advanced Material Science Research (Non-biomedical focus)
The structural features of 4-{ researchgate.netnih.govOxazolo[4,5-b]pyridin-2-yl}phenol make it a promising building block for supramolecular chemistry and materials science. The molecule possesses several sites capable of engaging in non-covalent interactions, which are the basis of self-assembly processes. These include the nitrogen atoms in the pyridine and oxazole (B20620) rings, which can act as hydrogen bond acceptors, and the phenolic hydroxyl group, which is an excellent hydrogen bond donor. Furthermore, the planar aromatic rings can participate in π-π stacking interactions.
These directional and specific interactions can guide the spontaneous organization of molecules into well-defined, ordered structures such as chains, sheets, or cyclic dimers. nih.gov Research on analogous heterocyclic compounds has demonstrated their ability to form complex supramolecular aggregates. nih.gov By controlling the self-assembly process through solvent choice or temperature, it is possible to create novel materials with tailored properties for applications in areas like organic electronics and photonics, where the ordered arrangement of molecules is critical for function. chemimpex.com
Table 3: Non-covalent Interactions in Pyridine-Based Supramolecular Assemblies
| Type of Interaction | Participating Groups | Resulting Supramolecular Structure |
| Hydrogen Bonding | N-H···O, N-H···N | Chains, Dimers |
| π-π Stacking | Aromatic Rings | Paired Chains, Columns |
| C-H···π Interactions | C-H bonds and Aromatic Rings | Cyclic Dimers |
| Based on findings from related heterocyclic systems. Source: nih.gov |
Role as a Privileged Scaffold in Academic Medicinal Chemistry Research Programs (Pre-clinical, conceptual)
In medicinal chemistry, certain molecular structures, known as "privileged scaffolds," appear frequently in drugs and bioactive molecules, demonstrating an ability to interact with multiple biological targets. The pyridine ring is a classic example of a privileged scaffold, present in numerous FDA-approved drugs. researchgate.netnih.gov The oxazolo[4,5-b]pyridine framework, as found in 4-{ researchgate.netnih.govOxazolo[4,5-b]pyridin-2-yl}phenol, combines the features of pyridine with an oxazole ring, creating a structure of significant interest for preclinical and conceptual drug discovery programs. mdpi.com
Derivatives of the oxazolo[4,5-b]pyridine skeleton have been investigated for a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netontosight.ai The core structure serves as a rigid template upon which various functional groups can be placed to optimize interactions with a specific target. The title compound itself represents a key starting point or fragment for the design of new therapeutic agents, with the phenol group offering a site for derivatization to enhance potency, selectivity, or pharmacokinetic properties.
Table 4: Reported Biological Activities of Pyridine-Fused Heterocyclic Scaffolds
| Scaffold Class | Reported Biological Activity |
| Oxazolo[4,5-b]pyridines | Anti-inflammatory, Analgesic, Antipyretic |
| Pyrazolo[4,3-b]pyridines | Protein Kinase Inhibition, Antiparkinsonian |
| Thiazolo[4,5-b]pyridines | Antioxidant, Antimicrobial |
| Thiazolo[5,4-b]pyridines | PI3K Inhibition (Anticancer) |
| Sources: nih.govresearchgate.netnih.govontosight.aibiointerfaceresearch.com |
Applications in Advanced Analytical Method Development (e.g., as a standard, derivatizing agent for research purposes)
The advancement of any chemical or pharmaceutical research program relies on the availability of robust analytical methods for quantification and purity assessment. For a compound like 4-{ researchgate.netnih.govOxazolo[4,5-b]pyridin-2-yl}phenol and its derivatives, techniques such as High-Performance Liquid Chromatography (HPLC) are essential. allmultidisciplinaryjournal.com Developing a reliable HPLC method involves optimizing conditions like the stationary phase (column), mobile phase composition, and detector wavelength to achieve good separation, sensitivity, and specificity.
Once developed and validated according to established guidelines (e.g., ICH), such a method allows for the accurate determination of the compound in various matrices. allmultidisciplinaryjournal.comptfarm.pl In this context, highly purified 4-{ researchgate.netnih.govOxazolo[4,5-b]pyridin-2-yl}phenol can serve as a crucial reference standard. It can be used to calibrate instruments, quantify the synthesis of new derivatives, and assess the purity of research compounds. While less common, the phenolic group also offers the potential for its use as a derivatizing agent to tag other molecules, rendering them detectable by UV or fluorescence detectors in analytical assays.
Table 5: Typical Parameters for a Validated RP-HPLC Method for a Heterocyclic Compound
| Parameter | Typical Value/Result | Purpose |
| Linearity (Correlation Coefficient, r²) | > 0.999 | Confirms direct relationship between concentration and detector response |
| Accuracy (% Recovery) | 98-102% | Measures the closeness of test results to the true value |
| Precision (% RSD) | < 2% | Measures the degree of scatter between a series of measurements |
| Limit of Detection (LOD) | µg/mL range | The lowest amount of analyte that can be detected |
| Limit of Quantification (LOQ) | µg/mL range | The lowest amount of analyte that can be quantitatively determined |
| This table represents typical validation parameters for HPLC methods used for compounds similar in structure. Source: allmultidisciplinaryjournal.comptfarm.pl |
Emerging Trends and Future Research Directions for 4 Oxazolo 4,5 B Pyridin 2 Yl Phenol
Exploration of Undiscovered Reactivity and Transformative Potential of the Core Structure
The oxazolo[4,5-b]pyridine (B1248351) core is a versatile scaffold whose full reactive potential is yet to be completely charted. Future research will likely focus on leveraging the inherent electronic properties of this fused heterocyclic system to forge new chemical bonds and construct more complex molecular architectures.
One promising avenue is the exploration of C-H functionalization reactions. acs.orgnih.govchemrxiv.org The pyridine (B92270) N-oxide moiety, which can be considered a constitutional isomer of a hydroxylated pyridine, is known to act as a precursor for oxygen-centered radicals under photoredox catalysis. acs.orgnih.govchemrxiv.org This suggests that the oxazolo[4,5-b]pyridine core could be activated to participate in hydrogen atom transfer (HAT) processes, enabling the direct functionalization of unactivated C(sp³)–H bonds on appended alkyl chains or other molecules. acs.orgnih.gov This would open up novel pathways for creating derivatives that are otherwise difficult to synthesize.
Furthermore, the reactivity of substituted oxazolo[4,5-b]pyridines remains a fertile ground for discovery. For instance, studies on related structures like oxazolo[4,5-b]pyridine-2-thione have shown that the thione group can be displaced by various amines, leading to a diverse set of substituted products. consensus.apptandfonline.com Investigating analogous reactions on the phenol-containing scaffold could yield novel compounds with tailored properties. Additionally, rearrangements of the oxazolo[5,4-b]pyridine (B1602731) isomer under Lewis acid catalysis have been shown to produce complex naphthyridinone structures, indicating that the core skeleton possesses a latent reactivity that could be harnessed for transformative syntheses. acs.org
Future studies will likely involve a combination of experimental and computational approaches to map out the reactivity landscape of the 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol core, leading to new synthetic transformations and a deeper understanding of its chemical behavior.
Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research, and their application to the study of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol and its analogues represents a significant future trend. springernature.comnih.govnih.govsciencedaily.com These computational tools can dramatically accelerate the design-make-test-analyze cycle by predicting molecular properties and suggesting novel structures with desired characteristics. springernature.comnih.gov
For a scaffold like oxazolo[4,5-b]pyridine, ML models can be trained on existing data from similar heterocyclic compounds to predict a wide range of properties, from physicochemical characteristics like solubility and stability to biological activities. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for example, can identify key structural features that correlate with a specific function, guiding the design of more potent and selective derivatives. mdpi.com
Generative AI models represent a particularly exciting frontier. These algorithms can design novel molecules from scratch that are optimized for a specific purpose, such as binding to a particular protein target. sciencedaily.com By providing the 3D structure of a target, AI can generate blueprints for new molecules based on the oxazolo[4,5-b]pyridine scaffold that are predicted to have high binding affinity and favorable drug-like properties. nih.govsciencedaily.com A key advantage of modern AI approaches is the ability to generate molecules that are synthetically feasible, sometimes even with limited initial training data. nih.govyoutube.com
The integration of AI will enable a more systematic and efficient exploration of the chemical space around 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, moving beyond serendipitous discovery to a more rational, data-driven design of functional molecules.
| AI/ML Application Area | Potential Impact on 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol Research |
| Property Prediction | Rapidly screen virtual libraries of derivatives for desired physicochemical and biological properties. |
| Generative Design | Create novel molecular structures based on the core scaffold with optimized characteristics for specific targets. sciencedaily.com |
| QSAR Modeling | Elucidate structure-activity relationships to guide the rational design of more effective compounds. mdpi.com |
| Synthetic Route Prediction | Suggest efficient and novel synthetic pathways for target derivatives. nih.gov |
Investigation into Advanced Delivery Systems (Conceptual, pre-clinical research context, e.g., encapsulation studies for research tool delivery)
The utility of a molecule like 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol as a research tool, for instance as a chemical probe or imaging agent, is often limited by its physicochemical properties, such as poor water solubility. nih.govnih.govmdpi.com Advanced delivery systems offer a powerful strategy to overcome these limitations, enhancing the compound's stability, bioavailability, and targeting capabilities in a pre-clinical research setting. nih.govnih.govmdpi.com
Given the phenolic nature of the compound, delivery systems developed for other polyphenols are highly relevant. nih.govmdpi.commdpi.comencyclopedia.pub These include a variety of nanocarriers:
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles can encapsulate hydrophobic or amphiphilic molecules, improving their solubility and protecting them from degradation. nih.govencyclopedia.pub
Polymeric Nanoparticles: Both natural and synthetic polymers can be used to create nanoparticles that encapsulate the compound, offering controlled release and the potential for surface functionalization for targeted delivery. cd-bioparticles.com
Inorganic Nanoparticles: Materials like mesoporous silica (B1680970) nanoparticles provide a stable and tunable platform for loading and delivering small molecules. frontiersin.orgnih.gov
These nano- and micro-carriers can be engineered to release their cargo in response to specific stimuli (e.g., pH, enzymes) present in a particular cellular environment, thereby increasing the precision of the research tool. nih.gov For conceptual studies, encapsulating 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol within these systems could facilitate its use in cell-based assays or in vivo models by ensuring it reaches its intended target in a bioactive form. cd-bioparticles.comnih.govcd-bioparticles.net
| Delivery System | Key Features for Research Tool Delivery |
| Liposomes | Encapsulates both hydrophilic and lipophilic compounds; biocompatible. encyclopedia.pub |
| Polymeric Micelles | Self-assembles to encapsulate poorly soluble compounds; can be designed for stability. cd-bioparticles.com |
| Silica Nanoparticles | High surface area for loading; tunable pore size; easy surface functionalization. frontiersin.orgnih.gov |
| Metal-Organic Frameworks (MOFs) | Crystalline structure with high porosity; potential for co-delivery of multiple agents. frontiersin.org |
Novel Synthetic Routes via Flow Chemistry, Photoredox Catalysis, or Biocatalysis
The development of more efficient, sustainable, and versatile synthetic methods is a constant driver of chemical research. For a molecule like 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, future research will undoubtedly focus on applying modern synthetic technologies to its construction and modification.
Photoredox Catalysis: This rapidly evolving field uses visible light to initiate single-electron transfer processes, enabling reactions under mild conditions that are often difficult to achieve with traditional thermal methods. nih.gov As mentioned, photoredox catalysis can activate pyridine N-oxides for C-H functionalization. acs.orgnih.govchemrxiv.orgchemrxiv.org This approach could be used for the late-stage functionalization of the 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol core or for forging key bonds during its synthesis, offering new strategies for creating diverse analogues. nih.gov
Biocatalysis: The use of enzymes to perform chemical transformations offers unparalleled selectivity and sustainability. nih.govresearchgate.netchemistryviews.org For the phenolic portion of the molecule, biocatalytic methods are particularly promising. Enzymes such as decarboxylases have been studied for their ability to perform regioselective ortho-carboxylation of phenols, representing a "green" alternative to the classical Kolbe-Schmitt synthesis. nih.govresearchgate.netacs.org Other enzymes can catalyze the aromatization of cyclohexanones to form phenol (B47542) derivatives. chemistryviews.org These biocatalytic routes could be explored for the synthesis of the phenol precursor or for modifying the phenol ring on the final compound.
Flow Chemistry: Performing reactions in continuous flow reactors rather than in traditional batch flasks offers numerous advantages, including enhanced safety, better temperature and pressure control, and the potential for automation and scale-up. While specific flow syntheses for this compound are not yet reported, the methodology is well-suited for the synthesis of heterocyclic compounds. Future work could involve developing a telescoped, multi-step flow synthesis of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol, which would improve efficiency and reproducibility.
Interdisciplinary Research Opportunities involving 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol
The unique combination of a phenol and a nitrogen-containing heterocyclic system in 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol makes it an attractive candidate for interdisciplinary research, bridging chemistry with materials science, biology, and medicine.
Materials Science: Phenolic compounds are well-known for their ability to coordinate with metal ions. This property could be exploited to use 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol as a building block for creating metal-phenolic networks (MPNs). ontosight.ainih.gov MPNs are a class of coordination polymers with applications in catalysis, separations, and biomedicine. nih.gov The oxazolopyridine unit could impart additional functionality, such as luminescence or specific binding properties, to the resulting materials.
Chemical Biology: Many heterocyclic scaffolds, including oxazolopyridines, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. ontosight.airesearchgate.nettandfonline.comnih.gov The core structure of 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol could serve as a starting point for the design of novel chemical probes to study biological processes or as scaffolds for the development of new therapeutic agents. ontosight.airesearchgate.netnih.gov Its structure-activity relationships could be explored against various biological targets. researchgate.netnih.gov
Diagnostics and Imaging: The fused aromatic system of the oxazolo[4,5-b]pyridine core suggests that it and its derivatives may possess interesting photophysical properties. researchgate.net Research into the fluorescence and other spectroscopic characteristics of these compounds could lead to the development of new sensors, imaging agents, or components for organic electronic devices. researchgate.netresearchgate.net
Unexplored Chemical Space and Structural Modifications for Enhanced Academic Utility
While 4-{Oxazolo[4,5-b]pyridin-2-yl}phenol is a specific entity, it represents a single point in a vast, largely unexplored chemical space. A key future direction will be the systematic exploration of this space through targeted structural modifications to create a library of derivatives with diverse and enhanced properties for academic research.
Systematic modifications could include:
Substitution on the Phenol Ring: Introducing electron-donating or electron-withdrawing groups onto the phenol ring can modulate its electronic properties, acidity (pKa), and reactivity. This could be used to fine-tune its coordination behavior in materials or its interaction with biological targets.
Substitution on the Pyridine Ring: The pyridine ring of the oxazolo[4,5-b]pyridine core has positions available for functionalization. clockss.orgresearchgate.net Adding substituents here could dramatically alter the molecule's shape, solubility, and biological activity, as demonstrated in SAR studies of related heterocyclic systems. researchgate.netnih.gov
Modification of the Linker: While the current structure has the phenol directly attached at the 2-position of the oxazole (B20620) ring, introducing spacers or different functional groups at this position would create a new family of compounds with different spatial arrangements and properties.
Bioisosteric Replacement: The oxazole ring could be replaced with other five-membered heterocycles (e.g., thiazole, imidazole) to probe the importance of the oxygen atom for a given property or activity. Similarly, the phenol could be replaced with other hydrogen-bond donating groups.
By systematically synthesizing and characterizing these new analogues, researchers can build a comprehensive understanding of the structure-property and structure-activity relationships for this class of compounds, thereby enhancing their utility as tools for a wide range of scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 4-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenol, and what methodological challenges arise during its purification?
The synthesis typically involves multi-step protocols, such as cyclization of substituted pyridine precursors with phenol derivatives. A common approach is the use of Suzuki-Miyaura coupling to introduce aromatic substituents, followed by heterocyclic ring closure under acidic or thermal conditions . Purification challenges include isolating the target compound from byproducts like unreacted starting materials or regioisomers. Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) is often employed, but low yields (22–27% in analogous syntheses) highlight inefficiencies in scalability .
Q. How is the structural integrity of this compound confirmed in experimental settings?
Structural validation relies on spectroscopic and chromatographic techniques:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and oxazole-ring carbons (δ 150–160 ppm) .
- HPLC : Purity >95% is achievable using reversed-phase C18 columns with methanol/water mobile phases .
- IR Spectroscopy : Absorbance bands near 1650 cm⁻¹ (C=N stretch) confirm oxazole formation .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
Electron-withdrawing groups (e.g., –Cl, –Br) at the 4-position of the pyridine ring enhance electrophilicity, facilitating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity but improve solubility. Kinetic studies using time-resolved NMR show that halogenated derivatives undergo cyclization 30–40% faster than non-halogenated analogs . Computational DFT analysis (B3LYP/6-31G*) can predict regioselectivity in such reactions .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or dynamic proton exchange. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
- Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism) in oxazole-pyridine systems .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry in disputed cases .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for bioactivity in analogs of this compound?
A systematic SAR approach involves:
- Substituent variation : Introduce –CH₃, –Cl, or –NO₂ groups at the phenol or pyridine positions .
- Biological assays : Test inhibition of kinase targets (e.g., EGFR or JAK2) using enzymatic assays (IC₅₀ determination) .
- Computational docking : Use AutoDock Vina to predict binding modes and prioritize synthetic targets .
- Data normalization : Address bioassay variability by referencing control compounds (e.g., staurosporine for kinase inhibition) .
Methodological Challenges and Solutions
Q. Why do yields vary significantly in the synthesis of this compound analogs, and how can this be mitigated?
Yield disparities (e.g., 22% vs. 86% in similar reactions ) stem from:
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictory bioactivity reports (e.g., antimicrobial vs. inactive) may arise from differences in:
- Assay conditions : Standardize microbial strains (e.g., ATCC controls) and incubation times .
- Compound solubility : Use co-solvents like DMSO at ≤1% to avoid cytotoxicity artifacts .
Key Analytical Data for Representative Analogs
| Compound ID | Substituent Position | Yield (%) | Purity (HPLC) | 1H NMR (δ, ppm) | Reference |
|---|---|---|---|---|---|
| Analog A | 4-Cl (pyridine) | 86 | >95% | 7.8 (d, J=8.5 Hz) | |
| Analog B | 4-OCH₃ (phenol) | 67 | 92% | 6.9 (s, 2H) | |
| Analog C | 3-NO₂ (pyridine) | 22 | 89% | 8.2 (d, J=2.1 Hz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
